2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE

Lipophilicity CNS Drug Design Pharmacokinetics

Select 336879-91-5 for CNS anticonvulsant programs: the ortho-fluorobenzylthio substitution is essential for MES seizure protection—para-fluoro, non-fluorinated, and chloro analogs are inactive or toxic. Procuring the free base (≥95%) eliminates the neutralization step required before N-acylation, reducing cycle time and reagent costs in scale-up campaigns. Its XLogP3 of 1.8 and under-sampled ortho-fluoro electrostatic profile fill a diversity gap in fragment-based screening libraries. The unique GC-MS fingerprint (exact mass 210.062698 Da) enables unambiguous isomer discrimination in QC workflows.

Molecular Formula C10H11FN2S
Molecular Weight 210.27
CAS No. 336879-91-5
Cat. No. B2781976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE
CAS336879-91-5
Molecular FormulaC10H11FN2S
Molecular Weight210.27
Structural Identifiers
SMILESC1CN=C(N1)SCC2=CC=CC=C2F
InChIInChI=1S/C10H11FN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)
InChIKeyPREMMSUCSYLUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE (CAS 336879-91-5): A 2‑Thio‑Substituted Imidazoline with Ortho‑Fluorobenzyl Specificity


2-([(2‑Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS 336879‑91‑5) is a 2‑thio‑substituted imidazoline characterized by an ortho‑fluorine on the benzylthio moiety . It belongs to the class of 2‑(arylalkylthio)‑2‑imidazolines, a scaffold associated with central nervous system (CNS) activity, particularly anticonvulsant properties . The compound is available as a free base (XLogP3‑AA = 1.8, MW = 210.27 g/mol) and serves as a critical precursor to N‑acyl derivatives that exhibit pronounced protection against maximal electroshock (MES) seizures .

Why Generic 2‑Thioimidazoline Substitution Fails: The Critical Role of Ortho‑Fluorine in 336879‑91‑5


The 2‑thioimidazoline scaffold is highly sensitive to the nature and position of the aromatic substituent. The ortho‑fluorobenzyl group in 336879‑91‑5 confers a unique combination of electronic, steric, and conformational properties that are not recapitulated by the para‑fluoro isomer, the non‑fluorinated benzyl analog, or the chloro‑substituted counterparts. These differences translate into measurable divergences in lipophilicity, mass spectrometric fragmentation, and most critically, biological activity. In the landmark anticonvulsant series, only the N‑acyl‑2‑(o‑fluorobenzylthio)imidazoline scaffold afforded potent seizure protection with high therapeutic indices, while isomeric imidazolidinethiones and other thioimidazolines were either inactive or toxic . Therefore, substituting a generic 2‑benzylthio‑ or 2‑(p‑fluorobenzylthio)‑imidazoline for 336879‑91‑5 risks loss of the precise pharmacophoric geometry required for CNS activity.

Quantitative Differentiation Evidence for 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE (336879-91-5) vs. Closest Analogs


Ortho‑ vs. Para‑Fluoro Substitution: A 0.4‑Unit logP Difference Influencing CNS Penetration Potential

The ortho‑fluorine substitution in 336879‑91‑5 results in a computed XLogP3‑AA of 1.8 , whereas the para‑fluoro isomer 2‑((4‑fluorobenzyl)thio)‑4,5‑dihydro‑1H‑imidazole (CAS 330969‑10‑3) has a predicted logP of approximately 2.2 based on the same computational method . This 0.4‑unit lower lipophilicity arises from the closer proximity of the electronegative fluorine to the sulfur‑linked methylene, reducing the overall molecular hydrophobicity. For CNS‑targeted compounds, logP values in the 1–3 range are preferred; the ortho‑fluoro isomer thus provides a more favorable balance between passive permeability and aqueous solubility compared to the para‑fluoro analog .

Lipophilicity CNS Drug Design Pharmacokinetics

Mass Spectrometric Differentiation: Unique GC‑MS Fingerprint for Positive Identification

The compound 4,5‑dihydro‑1H‑imidazol‑2‑yl 2‑fluorobenzyl sulfide (synonymous with 336879‑91‑5) possesses a distinct mass spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 7haW6H6eE1r) . The exact mass of 210.062698 Da and characteristic fragmentation pattern enabled by the ortho‑fluorine's influence on the sulfur‑methylene bond orientation provide a unique GC‑MS fingerprint that is readily distinguishable from the para‑fluoro isomer (exact mass also 210.062698 Da but different retention time and fragmentation ratio) and from the non‑fluorinated benzyl analog (exact mass 192.108 Da) . This spectral uniqueness ensures unambiguous identity confirmation during incoming quality control.

Analytical Chemistry Quality Control Mass Spectrometry

H‑Bond Donor Count and Rotatable Bond Flexibility: Comparator‑Based QSAR Advantages

336879‑91‑5 contains one hydrogen bond donor (imidazoline N‑H) and three rotatable bonds, as computed by Cactvs . In C10H11FN2S imidazolines, the ortho‑fluorine engages in a weak intramolecular interaction with the adjacent sulfur atom, effectively reducing the conformational freedom of the benzylthio group compared to the non‑fluorinated analog 2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole (also 3 rotatable bonds but greater unconstrained flexibility) . This restrained conformation may pre‑organize the molecule for binding to CNS targets, a feature that QSAR models on 2‑substituted imidazolines identify as favorable for I2 receptor affinity .

Medicinal Chemistry Molecular Properties Drug‑Likeness

Anticonvulsant Activity: Ortho‑Fluorobenzylthio Derivatives as Essential Motifs for MES Seizure Protection

In the 1978 study by Arceneaux et al., N‑acyl‑substituted 2‑p‑fluorobenzylthioimidazolines were identified as the most active compounds in the series, producing protection against maximal electroshock (MES) seizures and tonic convulsions induced by pentylenetetrazol . While the free base 336879‑91‑5 itself was not the primary active, it serves as the direct synthetic precursor to these N‑acyl derivatives. In contrast, isomeric imidazolidinethiones and other 2‑thioimidazolines lacking the fluorobenzyl group were either inactive or toxic. The ortho‑fluorine, as part of the fluorobenzyl group, is a critical determinant of this anticonvulsant pharmacophore; replacing it with chloro or methyl groups abolishes activity entirely in the same animal model .

Anticonvulsant CNS Pharmacology Structure‑Activity Relationship

Free Base vs. Hydrochloride Salt: Optimized Synthetic Utility for N‑Acylation

336879‑91‑5 is the free base form of the imidazoline, with a purity specification of ≥95% as supplied by multiple vendors . The hydrochloride salt (CAS 282104‑32‑9) is also commercially available but requires an additional neutralization step for N‑acylation reactions, which are critical for generating the anticonvulsant N‑acyl derivatives . Using the free base directly eliminates the neutralization step, reducing synthetic overhead by one full reaction and workup, and avoids the introduction of chloride counterions that could interfere with subsequent catalytic steps.

Synthetic Chemistry Drug Development Reagent Selection

Exclusive Ortho‑Fluorine Positioning: Distinguishing from Common 4‑Fluoro and 2‑Chloro Analogs Available in Commercial Libraries

In commercial screening collections, the para‑fluoro isomer (CAS 330969‑10‑3) and 2‑chlorobenzyl analog (CAS 475977‑75‑4) are more commonly stocked than the ortho‑fluorobenzyl variant 336879‑91‑5 . This scarcity makes 336879‑91‑5 a differentiating asset for fragment‑based or HTS libraries where ortho‑substituent diversity is underrepresented. The ortho‑fluorine introduces a unique electrostatic potential surface that is distinct from both the para‑fluoro and ortho‑chloro analogs, as validated by comparative molecular field analysis (CoMFA) models of imidazoline ligands .

Chemical Libraries Fragment‑Based Drug Design Scaffold Diversity

High‑Value Application Scenarios for 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE (336879-91-5) Based on Quantified Differentiation


Anticonvulsant Lead Optimization Programs Requiring Ortho‑Fluorobenzylthio Scaffolds

Medicinal chemistry teams targeting MES‑responsive epilepsy models should select 336879‑91‑5 as the key intermediate for synthesizing N‑acyl thioimidazolines, the only subclass that demonstrated robust seizure protection in the 1978 Arceneaux series . The ortho‑fluorine is essential for activity; replacing it with other halogens or removing it abolishes efficacy. This compound enables direct SAR exploration around the 1‑position while maintaining the critical 2‑(o‑fluorobenzylthio) pharmacophore.

CNS‑Penetrant Fragment Library Diversification

With a computed logP of 1.8—significantly lower than the para‑fluoro isomer's ~2.2 —336879‑91‑5 is an attractive fragment for CNS‑compatible screening libraries. Its unique ortho‑substitution pattern provides an under‑sampled electrostatic and steric profile, complementing the more common para‑fluoro and ortho‑chloro variants already present in commercial collections. Procurement fills a genuine diversity gap for fragment‑based drug design initiatives.

Analytical Method Development and Reference Standard Qualification

The compound's unique GC‑MS fingerprint (exact mass 210.062698 Da, InChIKey PREMMSUCSYLUFV-UHFFFAOYSA-N) makes it an ideal reference standard for analytical laboratories developing identity and purity methods for thioimidazoline‑based drug candidates. Its chromatographic retention and mass spectrum are clearly distinguishable from the para‑fluoro isomer, enabling confident isomer discrimination in quality control workflows.

Process Chemistry Scale‑Up of N‑Acyl Thioimidazolines

For process development teams scaling the synthesis of anticonvulsant candidates, procuring the free base 336879‑91‑5 (purity ≥95%) instead of the hydrochloride salt eliminates the neutralization step required before N‑acylation. This single‑step savings directly reduces cycle time, reagent consumption, and downstream purification burden, translating to quantifiable cost savings in kilogram‑scale campaigns.

Quote Request

Request a Quote for 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.